4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid
CAS No.:
Cat. No.: VC15911398
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO5 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16) |
| Standard InChI Key | QFODAZFJAIMDSD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)C(CCC(=O)O)N)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, (4R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid, reflects its stereochemistry and functional groups . Key structural components include:
-
Pentanoic acid backbone: A five-carbon chain terminating in a carboxylic acid group.
-
Amino group (-NH₂): Positioned at the fourth carbon, enabling peptide-like interactions.
-
Ketone group (=O): At the fifth carbon, conjugated to the aromatic ring.
-
2,4-Dimethoxyphenyl substituent: A methoxy-decorated benzene ring influencing lipophilicity and electronic properties.
The stereocenter at carbon 4 (R-configuration) is critical for chiral recognition in biological systems .
Table 1: Structural and Computational Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular formula | C₁₃H₁₇NO₅ |
| Molecular weight | 267.28 g/mol |
| InChI | InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)/t10-/m1/s1 |
| SMILES | COC1=CC(=C(C=C1)C(=O)C@@HN)OC |
| XLogP3-AA | 0.7 (estimated) |
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: Limited due to the hydrophobic dimethoxyphenyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF).
-
pKa values:
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (octanol-water) | 0.7 |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 6 |
| Rotatable bonds | 7 |
Thermal Behavior
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume